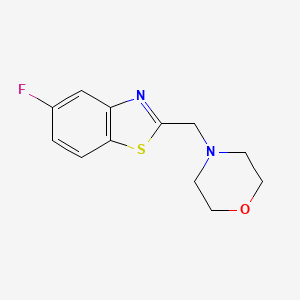

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole" .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, including those with morpholine, have shown promising antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor Properties

Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, including variations with morpholine, have been extensively studied for their antitumor properties. These compounds are selectively potent against certain cancer cell lines, inducing cytochrome P450 1A1 and leading to the formation of reactive species within sensitive cells. This mechanism underlies their selective cytotoxicity and potential as antitumor agents (Bradshaw et al., 2002; Hutchinson et al., 2001).

Biochemical Applications

The synthesis of novel derivatives, such as 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, and their testing for antibacterial and antifungal activities demonstrate the biochemical versatility of these compounds. Their moderate in vitro activities suggest potential applications in developing new biochemical tools or treatments (Patil et al., 2011).

Fluorescence and Chemodosimetric Properties

Benzothiazole derivatives have also been developed as fluorescent probes and chemodosimeters, offering applications in bioimaging and the detection of metal ions or biological molecules. Their high sensitivity and selectivity make them valuable tools for research in chemistry and biology (Song et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole is DNA methylation processes . This compound acts as an inhibitor of DNA methylation, which is a key process in the regulation of gene expression .

Mode of Action

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole interacts with its targets by inhibiting the process of DNA methylation . This results in changes in gene expression, potentially leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The compound affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a crucial role in the regulation of gene expression and is involved in various cellular processes such as differentiation, genomic imprinting, and X-chromosome inactivation . By inhibiting this process, 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole can affect these downstream effects.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole’s action include changes in gene expression and the inhibition of cancer cell proliferation . By inhibiting DNA methylation, this compound can alter the expression of genes and inhibit the proliferation of cancer cells .

Eigenschaften

IUPAC Name |

4-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c13-9-1-2-11-10(7-9)14-12(17-11)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFGPECWYGGUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(S2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)